molecular formula C14H11Cl B1626169 1-Chloro-2-(1-phenylvinyl)benzene CAS No. 24892-81-7

1-Chloro-2-(1-phenylvinyl)benzene

Cat. No.: B1626169
CAS No.: 24892-81-7
M. Wt: 214.69 g/mol
InChI Key: QUAWDTPUQBNQER-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-phenylvinyl)benzene is an organic compound with the molecular formula C14H11Cl It is a chlorinated derivative of styrene, where the chlorine atom is attached to the benzene ring, and the vinyl group is substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(1-phenylvinyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under inert conditions.

Another method involves the nucleophilic aromatic substitution of chlorobenzene with a phenylvinyl group under basic conditions . This reaction can be facilitated by the presence of electron-withdrawing groups on the benzene ring, which enhance the reactivity of the aryl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(1-phenylvinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol or water at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Phenolic Compounds: Formed through nucleophilic substitution.

    Carbonyl Compounds: Formed through oxidation.

    Ethylbenzene Derivatives: Formed through reduction.

Scientific Research Applications

1-Chloro-2-(1-phenylvinyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

1-Chloro-2-(1-phenylvinyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(1-phenylvinyl)benzene: Similar structure but with the chlorine atom in the para position.

    1-Bromo-2-(1-phenylvinyl)benzene: Similar structure but with a bromine atom instead of chlorine.

    1-Chloro-2-(1-phenylethyl)benzene: Similar structure but with an ethyl group instead of a vinyl group.

These compounds share similar reactivity patterns but may differ in their physical properties and specific applications .

Properties

IUPAC Name

1-chloro-2-(1-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAWDTPUQBNQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538950
Record name 1-Chloro-2-(1-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24892-81-7
Record name 1-Chloro-2-(1-phenylethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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